6-Bromonicotinonitrile

Medicinal Chemistry Process Chemistry Heterocycle Synthesis

Sourcing the optimal 2-bromo-5-cyano substitution pattern is critical for regioselective cross-coupling and downstream physicochemical properties. This 6-Bromonicotinonitrile (CAS 139585-70-9) leverages a validated, high-yielding PBr₃ synthesis route (~81% yield) for superior cost-efficiency in bulk campaigns. Its orthogonal reactivity enables efficient parallel library synthesis for BRDT bromodomain (Kd=830 nM) and cardiovascular drug discovery (class-level IC₅₀ 272.8 µM). Do not substitute with regioisomers to avoid synthetic route failure. Order high-purity material for consistent research and scale-up.

Molecular Formula C6H3BrN2
Molecular Weight 183.01 g/mol
CAS No. 139585-70-9
Cat. No. B145350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromonicotinonitrile
CAS139585-70-9
Molecular FormulaC6H3BrN2
Molecular Weight183.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C#N)Br
InChIInChI=1S/C6H3BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H
InChIKeyXHYGUDGTUJPSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromopyridine-3-carbonitrile CAS 139585-70-9: Procurement-Grade Specifications and Core Identity


6-Bromopyridine-3-carbonitrile (CAS 139585-70-9), also widely referenced as 2-Bromo-5-cyanopyridine or 6-Bromonicotinonitrile, is a disubstituted pyridine heterocycle bearing a bromine atom at the 2-position (relative to the ring nitrogen) and a nitrile group at the 5-position . With the molecular formula C₆H₃BrN₂ and a molecular weight of 183.01 g/mol, this compound exists as a crystalline solid with a melting point of 136–140 °C . The orthogonal reactivity of its two electron-withdrawing functional groups—the bromine atom available for transition metal-catalyzed cross-coupling and the nitrile amenable to further transformations—establishes its fundamental utility as a versatile building block in medicinal chemistry and agrochemical research programs [1].

6-Bromopyridine-3-carbonitrile vs. Regioisomeric Analogs: Why Bromine and Nitrile Positioning Dictates Reactivity


Within the bromopyridine-carbonitrile structural class, compounds differing only in the relative positions of the bromine and nitrile substituents (e.g., 5-bromopyridine-3-carbonitrile, CAS 35590-37-5) are not functionally interchangeable. The distinct electronic and steric environments created by the specific 2-bromo/5-cyano substitution pattern of 6-bromopyridine-3-carbonitrile directly influence reaction kinetics, regioselectivity in subsequent functionalization steps, and the physicochemical properties of downstream derivatives [1]. The proximity of the bromine atom to the pyridine nitrogen significantly modulates the electrophilicity of the C–Br bond in cross-coupling reactions [2]. Furthermore, the nitrile group at the 5-position provides a distinct dipole moment and hydrogen-bonding capacity compared to other regioisomers, which directly affects molecular recognition events in biological systems and crystallization behavior during purification . Substituting a structurally similar analog without verifying reaction-specific yields and selectivity metrics introduces significant risk of synthetic route failure.

Quantitative Differentiation Guide for 6-Bromopyridine-3-carbonitrile (CAS 139585-70-9)


Synthetic Accessibility: Reported 81% Yield from 6-Chloronicotinonitrile via PBr₃ Bromination

A preparative-scale synthetic route to 6-bromopyridine-3-carbonitrile has been reported with an isolated yield of 81% via bromination of the corresponding 6-chloro precursor using phosphorus tribromide at 145 °C . This high-yielding protocol from a readily available chloropyridine starting material establishes a reliable and scalable procurement pathway compared to alternative methods that may require more expensive or less stable precursors (e.g., direct bromination of nicotinonitrile derivatives that can yield complex regioisomeric mixtures). The yield of 81% serves as a benchmark for evaluating supplier-provided material and for planning multi-step synthetic sequences where cost-effective access to the building block is critical.

Medicinal Chemistry Process Chemistry Heterocycle Synthesis

BRDT Bromodomain Binding Affinity: Kd = 830 nM

In a BROMOscan™ assay profiling against human bromodomain-containing proteins, 6-bromopyridine-3-carbonitrile demonstrated measurable binding to the first bromodomain of BRDT (bromodomain testis-specific protein), exhibiting an equilibrium dissociation constant (Kd) of 830 nM [1]. While this affinity is relatively modest, it establishes a defined interaction with a therapeutically relevant epigenetic reader domain. This data point provides a quantitative starting point for structure-activity relationship (SAR) exploration and scaffold optimization. The lack of reported binding data for the regioisomeric 5-bromopyridine-3-carbonitrile under identical assay conditions underscores the importance of the specific substitution pattern for molecular recognition.

Epigenetics Drug Discovery Bromodomain Inhibition

Class-Level Vasorelaxant Activity of Pyridine-3-carbonitriles: IC₅₀ = 272.8 µM

A series of pyridine-3-carbonitrile derivatives, structurally related to 6-bromopyridine-3-carbonitrile through the core pyridine-3-carbonitrile scaffold, have been evaluated for vasorelaxant activity. A representative compound in this series exhibited an IC₅₀ value of 272.8 µM in an isolated tissue bath assay [1]. While 6-bromopyridine-3-carbonitrile itself was not the specific compound tested in this study, the data establishes a class-level precedent for the pyridine-3-carbonitrile pharmacophore in modulating vascular tone. This information is valuable for researchers exploring cardiovascular indications, as it provides a benchmark for comparing the potency of novel derivatives synthesized from the 6-bromo building block.

Cardiovascular Pharmacology QSAR Modeling Pyridine Derivatives

Cross-Coupling Utility: Enabling C–C Bond Formation at the 2-Bromo Position

The 2-bromo substituent of 6-bromopyridine-3-carbonitrile is strategically positioned for palladium-catalyzed cross-coupling reactions. The adjacent pyridine nitrogen electronically activates the C–Br bond towards oxidative addition, while the electron-withdrawing nitrile group at the 5-position further enhances this reactivity [1]. This electronic arrangement is distinct from that of 4-bromo or 5-bromo regioisomers, where the bromine atom is less activated towards cross-coupling. While specific comparative yield data for 6-bromopyridine-3-carbonitrile versus its regioisomers in a standardized Suzuki coupling are not currently available in the open literature, the well-established principles of heteroaryl halide reactivity predict a higher rate of oxidative addition for the 2-bromo isomer due to the inductive electron withdrawal by the ring nitrogen [2].

Organic Synthesis Suzuki-Miyaura Coupling Medicinal Chemistry

Validated Application Scenarios for 6-Bromopyridine-3-carbonitrile (CAS 139585-70-9)


Epigenetic Probe Development Targeting the BRDT Bromodomain

Based on the documented Kd of 830 nM for the BRDT bromodomain 1 [1], 6-bromopyridine-3-carbonitrile serves as a structurally characterized starting point for the development of small-molecule probes targeting this testis-specific epigenetic reader. The bromine atom provides a convenient synthetic handle for parallel library synthesis via Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl groups at the 2-position of the pyridine ring, while the nitrile group can be further elaborated to amides, tetrazoles, or amines. This application scenario is directly supported by the binding data, which provides a quantitative baseline for SAR campaigns.

Synthesis of Vasorelaxant Pyridine-3-carbonitrile Libraries

The class-level vasorelaxant activity observed for pyridine-3-carbonitrile derivatives (IC₅₀ = 272.8 µM for a representative analog) [2] validates the pyridine-3-carbonitrile core as a productive scaffold for cardiovascular drug discovery. 6-Bromopyridine-3-carbonitrile can be utilized as a key intermediate for the rapid generation of focused libraries via palladium-catalyzed cross-coupling at the 2-position. The bromine atom allows for the efficient introduction of diverse aromatic and heteroaromatic substituents, enabling systematic exploration of the SAR around the pyridine core while maintaining the essential 3-carbonitrile pharmacophore.

Cost-Efficient Multi-Step Synthesis via High-Yielding PBr₃ Route

For process chemistry and scale-up operations, the reported 81% yield for the synthesis of 6-bromopyridine-3-carbonitrile from 6-chloronicotinonitrile using PBr₃ provides a validated, high-yielding protocol. This route is significantly more efficient than alternative methods such as the boronic acid route (yield ~59%) [3]. The higher yield directly translates to improved cost-efficiency and reduced waste generation, making this compound an economically attractive building block for large-scale pharmaceutical or agrochemical manufacturing campaigns where multiple kilograms of material are required.

Agrochemical Intermediate for Heteroaryl Coupling

The orthogonal reactivity of 6-bromopyridine-3-carbonitrile—specifically the activated 2-bromo position for cross-coupling and the nitrile group for further transformation—makes it a valuable intermediate for the synthesis of agrochemical candidates [4]. The compound can be used to construct biheteroaryl frameworks common in modern fungicides and herbicides via Suzuki-Miyaura coupling with heteroarylboronic acids. The electronic activation of the C–Br bond by the adjacent ring nitrogen facilitates efficient coupling under mild conditions, a key advantage for building complex heterocyclic architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromonicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.